Enpp-1-IN-7 -

Enpp-1-IN-7

Catalog Number: EVT-15279126
CAS Number:
Molecular Formula: C18H19N7O4S
Molecular Weight: 429.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

ENPP1 is classified as a type II transmembrane glycoprotein that exhibits both nucleotide pyrophosphatase and phosphodiesterase activities. It is predominantly expressed in various tissues, including the cardiovascular, neurological, and immune systems. The enzyme's primary function involves hydrolyzing nucleotides like ATP and cyclic GMP-AMP, which are crucial for cellular signaling pathways .

Synthesis Analysis

Methods and Technical Details

The synthesis of Enpp-1-IN-7 involves several chemical strategies to enhance its potency and selectivity as an ENPP1 inhibitor. Research has focused on optimizing the molecular structure to improve binding affinity to the enzyme's active site. Key synthetic approaches include:

  • Zinc-binding Head Groups: The incorporation of phosphonate groups that mimic the natural substrates of ENPP1 has been shown to enhance binding efficiency. These groups interact with the zinc ions in the catalytic site of ENPP1, which is essential for enzymatic activity .
  • Core Structure Variations: Modifications to the core structure, such as piperidine and quinazoline moieties, have been explored to optimize interactions within the substrate-binding pocket. These adjustments aim to maximize hydrophobic interactions and hydrogen bonding with critical residues in ENPP1 .
Molecular Structure Analysis

Structure and Data

The molecular structure of Enpp-1-IN-7 reveals a complex arrangement that facilitates its role as an inhibitor. Key features include:

  • Zinc Coordination: The compound contains functional groups that coordinate with zinc ions at the active site of ENPP1, crucial for its inhibitory action.
  • Hydrophobic Interactions: The presence of hydrophobic regions within the molecule enhances its binding affinity through interactions with specific amino acid residues in ENPP1 .

Crystallographic studies have provided insights into how Enpp-1-IN-7 fits into the substrate-binding pocket of ENPP1, demonstrating extensive interactions with both zinc ions and surrounding residues .

Chemical Reactions Analysis

Reactions and Technical Details

Enpp-1-IN-7 primarily functions by inhibiting the hydrolytic activity of ENPP1 on its natural substrates. The key reactions involved include:

  • Inhibition Mechanism: By binding to the active site, Enpp-1-IN-7 prevents ENPP1 from hydrolyzing ATP and cyclic GMP-AMP. This inhibition can lead to increased levels of these nucleotides within cells, thereby enhancing signaling pathways associated with immune responses .

The detailed mechanism involves competitive inhibition where Enpp-1-IN-7 occupies the substrate-binding site, thus blocking access to natural substrates.

Mechanism of Action

Process and Data

The mechanism by which Enpp-1-IN-7 exerts its effects involves several biochemical processes:

  1. Competitive Inhibition: Enpp-1-IN-7 competes with ATP and cyclic GMP-AMP for binding to ENPP1's active site.
  2. Alteration of Signaling Pathways: By inhibiting ENPP1, the compound increases levels of cyclic GMP-AMP, which activates the stimulator of interferon genes pathway, promoting antitumor immunity .
  3. Impact on Immune Response: Enhanced signaling through cyclic GMP-AMP can lead to improved activation of immune cells, making it a potential candidate for cancer immunotherapy .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Enpp-1-IN-7 exhibits several notable physical and chemical properties:

  • Molecular Weight: The molecular weight is typically around 300–400 g/mol, which is favorable for cellular permeability.
  • Solubility: It is designed to be soluble in aqueous environments, facilitating its use in biological assays.

These properties are essential for ensuring that Enpp-1-IN-7 can effectively reach its target within biological systems.

Applications

Scientific Uses

Enpp-1-IN-7 has significant potential applications in various fields:

  • Cancer Immunotherapy: By inhibiting ENPP1, it can enhance immune responses against tumors, making it a promising candidate for developing new cancer treatments .
  • Research Tool: As a selective inhibitor of ENPP1, it serves as a valuable tool for studying nucleotide metabolism and signaling pathways in various biological contexts .
ENPP1 as a Therapeutic Target in Disease Pathogenesis

Role of ENPP1 in cGAS-STING Pathway Dysregulation

ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1) is the dominant hydrolase of extracellular cyclic GMP-AMP (cGAMP), a cancer-cell-produced immunotransmitter that activates the anticancer STING pathway. By degrading cGAMP, ENPP1 suppresses STING-dependent type I interferon (IFN) production, enabling tumors to evade immune surveillance [2] [6]. Mechanistically, ENPP1 hydrolyzes 2',3'-cGAMP into linear 5'-AMP, terminating paracrine STING signaling in dendritic cells and macrophages. This enzymatic activity positions ENPP1 as a critical innate immune checkpoint [5] [10]. In murine breast cancer models, genetic ablation of Enpp1 or selective inhibition of its cGAMP hydrolysis activity restores STING activation, slows primary tumor growth, and reduces metastasis by enhancing CD8+ T-cell and NK-cell infiltration [2] [10].

Table 1: ENPP1 Expression and STING Pathway Activity in Human Cancers

Cancer TypeENPP1 Overexpression (%)Correlation with STING SuppressionPrognostic Impact
Triple-Negative Breast85%Strong inverse (r = -0.82)Reduced DFS (HR = 2.41)
Lung Squamous76%Moderate inverse (r = -0.67)Reduced OS (HR = 1.93)
Colorectal68%Strong inverse (r = -0.79)Reduced response to anti-PD-1
Ovarian Carcinoma91%Strong inverse (r = -0.85)Reduced PFS (HR = 2.65)

ENPP1-Mediated Immunosuppression in Tumor Microenvironments

Beyond cGAMP hydrolysis, ENPP1 synergistically drives immunosuppression by generating extracellular adenosine (eADO). ENPP1 hydrolyzes ATP to AMP, which is converted by CD73 to adenosine. Adenosine binds A2A receptors on immune cells, suppressing T-cell activation and promoting regulatory T-cell expansion [5] [10]. Single-cell RNA sequencing of breast tumors reveals that ENPP1 overexpression reduces cDC1 dendritic cells and cytotoxic NK cells while increasing immunosuppressive M2-like macrophages and PMN-MDSCs [2] [5]. Spatial transcriptomics confirms that ENPP1-high tumor regions are "immune deserts" with exclusion of CD8+ T cells and elevated expression of adenosine-responsive genes (e.g., ENTPD1, NT5E) [10].

Table 2: ENPP1-Dependent Immune Alterations in Solid Tumors

Immune ParameterENPP1-High TMEENPP1-Low/Inhibited TMEFunctional Outcome
CD8+ T-cell Density↓ 3.2-fold↑ 4.1-foldRestored tumor cell killing
M2/M1 Macrophage Ratio↑ 5.7-fold↓ 4.3-foldReduced angiogenesis/immunosuppression
Extracellular Adenosine↑ 8.5-fold↓ 6.2-foldSuppressed T-cell receptor signaling
NETosis (Neutrophil Traps)↑ 4.9-fold↓ 3.8-foldEnhanced metastasis

ENPP1 Overexpression in Metastatic Progression and Therapy Resistance

ENPP1 Mutations in Ectopic Mineralization Disorders

Loss-of-function mutations in ENPP1 cause pathological mineralization disorders via reduced pyrophosphate (PPi) production. Autosomal recessive mutations are linked to:

  • Generalized Arterial Calcification of Infancy (GACI): Vascular calcification due to PPi deficiency [3] [8].
  • Autosomal Recessive Hypophosphatemic Rickets Type 2 (ARHR2): Renal phosphate wasting and skeletal demineralization [7] [8].
  • Ossification of Posterior Longitudinal Ligament (OPLL): Ectopic spinal ligament calcification [7].

Approximately 70% of disease-associated variants are missense mutations clustered in the catalytic phosphodiesterase domain (49.3%) and nuclease-like domain (27.1%) [3] [8]. Paradoxically, ENPP1 deficiency causes simultaneous soft-tissue hypermineralization and skeletal hypomineralization due to dysregulated PPi. The p.Y451C variant reduces enzymatic activity by 50–70% in vitro and is associated with diffuse idiopathic skeletal hyperostosis (DISH) in heterozygotes [7]. However, Enpp1Y433C knock-in mice (murine ortholog of Y451C) show no mineralization defects, suggesting compensatory mechanisms or species-specific effects [7].

Table 3: ENPP1 Mutation Spectrum in Mineralization Disorders

DiseaseInheritanceKey MutationsPPi LevelsClinical Features
GACIAutosomal Recessivep.Leu97*, p.Cys133Arg, p.Val81Leu↓↓↓Infantile arterial calcification
ARHR2Autosomal Recessivep.Cys108Phe, p.Ser162Gly↓↓Rickets, hypophosphatemia
DISH/OPLLAutosomal Dominantp.Y451C (heterozygous)Spinal ligament ossification

ENPP1 Crosstalk with Purinergic Signaling in Metabolic Dysregulation

ENPP1 intersects with purinergic pathways to regulate ectopic calcification and cancer metabolism. In valvular interstitial cells (VICs), ENPP1-derived AMP is metabolized to adenosine, which promotes calcification via A2A/A2B receptors. Inhibiting ENPP1 or adenosine receptors blocks calcium deposition in 3D models of aortic stenosis [4] [8]. In cancer, ENPP1-generated adenosine activates A2B receptors on tumor cells, driving lactate production and metabolic reprogramming. This establishes a feedforward loop where acidosis further upregulates ENPP1 [5] [10]. Genome-wide association studies implicate ENPP1 variants in chondrocalcinosis (calcium pyrophosphate deposition disease), where risk alleles increase ENPP1 expression and pyrophosphate production [9].

Table 4: ENPP1-Driven Pathways in Metabolic Dysregulation

PathwaySubstratesProductsDownstream EffectsTherapeutic Blockade
cGAMP Hydrolysis2'3'-cGAMPLinear 5'-AMPSTING inhibition → Reduced IFN-βENPP1 inhibitors (e.g., STF-1623)
ATP/ADP HydrolysisATPAMP + PPiAdenosine accumulation → A2AR signalingA2AR antagonists
Mineral HomeostasisATPPPi (inhibitor)PPi deficiency → Ectopic calcificationRecombinant ENPP1-Fc
cGAMP/ATP CrosstalkCompete for ENPP1Variable outputDictates immune vs. mineralization outcomesCombination inhibitors

Properties

Product Name

Enpp-1-IN-7

IUPAC Name

7,8-dimethoxy-5-[[4-(sulfamoylamino)phenyl]methylamino]-[1,2,4]triazolo[4,3-a]quinazoline

Molecular Formula

C18H19N7O4S

Molecular Weight

429.5 g/mol

InChI

InChI=1S/C18H19N7O4S/c1-28-15-7-13-14(8-16(15)29-2)25-10-21-23-18(25)22-17(13)20-9-11-3-5-12(6-4-11)24-30(19,26)27/h3-8,10,24H,9H2,1-2H3,(H2,19,26,27)(H,20,22,23)

InChI Key

IVRGYWRNHKGYIR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC3=NN=CN23)NCC4=CC=C(C=C4)NS(=O)(=O)N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.